molecular formula C10H20Cl2O B14408475 1,1-Dichloro-2-methoxynonane CAS No. 82772-41-6

1,1-Dichloro-2-methoxynonane

Cat. No.: B14408475
CAS No.: 82772-41-6
M. Wt: 227.17 g/mol
InChI Key: HYRCPJJIMSKDLW-UHFFFAOYSA-N
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Description

1,1-Dichloro-2-methoxynonane is a specialized organic compound that serves as a valuable intermediate in synthetic organic chemistry research. Its structure, featuring both reactive dichloro and methoxy functional groups on an alkane chain, makes it a versatile precursor for the development of more complex molecules . Compounds with 1,1-dichloro substitutions are often utilized in cyclopropanation reactions and as key building blocks in the synthesis of pharmaceuticals, agrochemicals, and materials . Researchers may employ this reagent in method development studies, such as exploring new catalytic pathways or investigating the effect of its unique steric and electronic properties on reaction outcomes. The presence of the methoxy group can influence the compound's polarity and reactivity, offering a handle for further functionalization . This product is intended for use by qualified laboratory professionals exclusively for research and development purposes. It is strictly labeled "For Research Use Only" and must not be administered to humans or animals or utilized for any personal applications. Please refer to the available Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

82772-41-6

Molecular Formula

C10H20Cl2O

Molecular Weight

227.17 g/mol

IUPAC Name

1,1-dichloro-2-methoxynonane

InChI

InChI=1S/C10H20Cl2O/c1-3-4-5-6-7-8-9(13-2)10(11)12/h9-10H,3-8H2,1-2H3

InChI Key

HYRCPJJIMSKDLW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(C(Cl)Cl)OC

Origin of Product

United States

Advanced Synthetic Methodologies for 1,1 Dichloro 2 Methoxynonane

Established Synthetic Routes to 1,1-Dichloro-2-methoxynonane

Chemo-selective Reduction of 1,1,1-Trichloro-2-methoxynonane Precursors

No information is available in the public scientific literature regarding the chemo-selective reduction of 1,1,1-Trichloro-2-methoxynonane to this compound. Consequently, there are no documented mechanistic investigations or optimized solvent systems for this specific transformation.

A search of the scientific literature provided no studies on the ammonium (B1175870) nitrate-mediated conversion of 1,1,1-Trichloro-2-methoxynonane.

There are no published data on the optimization of methanol/water solvent systems for the synthesis of this compound from its trichlorinated precursor.

Elucidation of Chemical Reactivity and Transformation Mechanisms of 1,1 Dichloro 2 Methoxynonane

Reactivity Profiles of the Geminal Dichloro Moiety

The presence of two chlorine atoms on a single carbon atom, known as a geminal dichloro group, is the predominant site of reactivity in 1,1-dichloro-2-methoxynonane. This functionality is susceptible to nucleophilic substitution, elimination, and halogen exchange reactions.

Nucleophilic Substitution Kinetics and Thermodynamics

Nucleophilic substitution reactions involve the replacement of one of the chlorine atoms by a nucleophile. byjus.com The mechanism of this substitution, whether SN1 or SN2, is heavily influenced by the structure of the substrate, the nature of the nucleophile, the solvent, and the leaving group. ncert.nic.inucsb.edu For this compound, the carbon bearing the geminal dichlorides is a secondary carbon, which can theoretically undergo both SN1 and SN2 reactions. khanacademy.org

However, the presence of two electron-withdrawing chlorine atoms and an adjacent electron-withdrawing methoxy (B1213986) group would destabilize the formation of a carbocation intermediate required for an SN1 pathway. youtube.com Therefore, the SN2 mechanism is the more probable route for nucleophilic substitution. youtube.com In an SN2 reaction, the rate is dependent on the concentration of both the substrate and the nucleophile. youtube.com

Reaction with Carbon-Centered Nucleophiles

Reactions with carbon-centered nucleophiles, such as organometallic reagents (e.g., Grignard reagents, organolithium compounds) and enolates, are fundamental for forming new carbon-carbon bonds. helsinki.fi In the case of this compound, the reaction with a carbon-centered nucleophile would likely proceed via an SN2 mechanism, leading to the displacement of one of the chloride ions.

The general reaction can be represented as: CH3(CH2)6CH(OCH3)CHCl2 + R- → CH3(CH2)6CH(OCH3)CHClR + Cl-

The kinetics of this reaction would be second-order, and the thermodynamics would be influenced by the strength of the new C-C bond formed versus the C-Cl bond broken.

Table 1: Hypothetical Kinetic Data for Reaction with Carbon-Centered Nucleophiles

Nucleophile (Nu-) Solvent Relative Rate Constant (k_rel)
CH3CH2- (from EtMgBr) Diethyl ether 1.0
Ph- (from PhLi) THF 1.5
-CH(CO2Et)2 (from diethyl malonate) Ethanol 0.8

Note: This data is illustrative and based on general reactivity trends.

Reaction with Heteroatom Nucleophiles

Heteroatom nucleophiles, such as alkoxides, hydroxides, and amines, react with the geminal dichloro moiety to form ethers, alcohols, and amines, respectively. drishtiias.com The reaction with a strong, sterically unhindered nucleophile like methoxide (B1231860) would favor an SN2 pathway.

The reaction with hydroxide (B78521) ions, for instance, would lead to the formation of an α-chloro-α-hydroxy intermediate, which could then undergo further reactions.

Table 2: Expected Products from Reactions with Heteroatom Nucleophiles

Nucleophile Product
RO- 1-chloro-1,2-dimethoxynonane
OH- 1-chloro-2-methoxynonan-1-ol
R2NH 1-chloro-N,N-dialkyl-2-methoxynonan-1-amine

Note: These are the initial expected substitution products.

Elimination Reactions Leading to Olefinic Products

In the presence of a strong, sterically hindered base, this compound can undergo elimination reactions to form vinylic chlorides. libretexts.org The most likely mechanism is the E2 (bimolecular elimination) pathway, which is a concerted reaction where the base removes a proton from the carbon adjacent to the dichloro-substituted carbon, and a chloride ion is simultaneously eliminated. libretexts.org

The regioselectivity of this reaction would favor the formation of the more substituted (Zaitsev's rule) or less substituted (Hofmann's rule) alkene depending on the steric bulk of the base. Given the structure, elimination of HCl would lead to the formation of 1-chloro-2-methoxy-1-nonene.

CH3(CH2)6CH(OCH3)CHCl2 + Base → CH3(CH2)6C(OCH3)=CHCl + Base-H+ + Cl-

Halogen Exchange Reactions and Their Regioselectivity

Halogen exchange reactions, such as the Finkelstein reaction, could potentially be used to replace one or both of the chlorine atoms with other halogens. helsinki.fi For instance, reacting this compound with sodium iodide in acetone (B3395972) would likely favor the substitution of one chlorine atom to form 1-chloro-1-iodo-2-methoxynonane via an SN2 mechanism. The substitution of the second chlorine would be slower due to increased steric hindrance.

The regioselectivity of these reactions is inherently controlled as the substitution occurs at the carbon bearing the leaving groups.

Reactivity of the Methoxy Ether Functionality

The methoxy group at the C-2 position is generally less reactive than the geminal dichloro moiety. Ethers are typically cleaved under harsh conditions, such as with strong acids like HBr or HI. ucsb.edu The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion.

CH3(CH2)6CH(OCH3)CHCl2 + HBr → CH3(CH2)6CH(OH)CHCl2 + CH3Br

In this case, the nucleophilic attack would likely occur at the less substituted methyl group of the ether, leading to the formation of 2-hydroxy-1,1-dichlorononane and methyl bromide. This reaction requires forcing conditions and would likely not compete with the reactions at the more reactive geminal dichloride center under milder conditions. The presence of the electron-withdrawing dichloro group on the adjacent carbon would also disfavor the formation of a carbocation at C-2, making an S_N1-type ether cleavage unlikely.

Acid-Catalyzed Ether Cleavage Mechanisms

The ether linkage in this compound is susceptible to cleavage under strong acidic conditions, a common reaction for ethers. libretexts.orgmasterorganicchemistry.com The mechanism of this cleavage is highly dependent on the nature of the substituents and the reaction conditions. Typically, the reaction is initiated by the protonation of the ether oxygen by a strong acid, such as hydrobromic acid (HBr) or hydroiodic acid (HI), to form a good leaving group (an alcohol). libretexts.orgyoutube.com

Following protonation, the cleavage can proceed through either an S(_N)1 or S(_N)2 pathway. masterorganicchemistry.com In the case of this compound, the carbon alpha to the methoxy group is secondary. The presence of the electron-withdrawing dichloro group at the adjacent position will destabilize any potential carbocation formation at the C2 position, making an S(_N)1 pathway at this carbon less likely.

Therefore, the cleavage is more likely to proceed via an S(_N)2 mechanism. youtube.com The halide anion (e.g., Br or I) will act as a nucleophile, attacking the less sterically hindered methyl group of the protonated ether. This results in the formation of 1,1-dichlorononan-2-ol and a methyl halide.

Reaction Scheme: Acid-Catalyzed Ether Cleavage

Generated code

Oxidation-Reduction Chemistry of this compound

Controlled Reductive Derivatizations

The controlled reductive derivatization of this compound involves the selective cleavage of one or both carbon-chlorine bonds, potentially leading to monochlorinated, fully dehalogenated, or rearranged products. The outcome of these reactions is highly dependent on the choice of reducing agent, reaction conditions, and the presence of catalysts.

Monohalogenation and Complete Dehalogenation:

One of the primary reductive pathways for gem-dichloroalkanes is their stepwise reduction to monochloroalkanes and subsequently to the corresponding alkanes. This can be achieved using various reducing agents, with the selectivity often governed by the reagent's reactivity and steric hindrance.

For instance, radical-based reductions, often initiated by photochemical methods or radical initiators, can provide a pathway for controlled dehalogenation. Photoinduced gold-catalyzed dechloroalkylation of gem-dichloroalkanes has been shown to proceed via a chloroalkyl radical, which can then be further transformed. nju.edu.cnresearchgate.net This suggests that this compound could be selectively reduced to 1-chloro-2-methoxynonane or fully reduced to 2-methoxynonane.

The table below illustrates hypothetical outcomes for the controlled reduction of this compound based on analogous reactions reported for other gem-dichloroalkanes.

Table 1: Hypothetical Reductive Dehalogenation of this compound

Reducing System Predominant Product Plausible Yield (%) Reference Analogy
Hantzsch ester, Blue LEDs 1-Chloro-2-methoxynonane 70-80 nju.edu.cn
(Me3Si)3SiH, AIBN 2-Methoxynonane 85-95 General radical dehalogenation
NiCl2, NaBH4 2-Methoxynonane >90 General reductive dehalogenation
Na, Methanol 2-Methoxynonane High google.com

Note: The data in this table is hypothetical and based on the reactivity of analogous compounds. AIBN stands for Azobisisobutyronitrile.

Reductive Elimination to Form Vinyl Ethers:

An alternative pathway for the reductive transformation of this compound is reductive elimination to furnish a vinyl ether. This transformation would likely proceed through a two-step mechanism involving initial reduction to a monochloro intermediate, followed by base-induced or metal-catalyzed elimination of hydrogen chloride. The formation of vinyl ethers from various precursors is a well-established synthetic strategy. academie-sciences.fracademie-sciences.fr

The likely product of such a reaction would be 2-methoxy-1-nonene. The choice of base and reaction conditions would be critical to favor elimination over further reduction.

Table 2: Hypothetical Reductive Elimination of this compound

Reagent System Product Plausible Yield (%) Reference Analogy
Zn, AcOH 2-Methoxy-1-nonene 60-75 General reductive elimination
Mg, EtOH 2-Methoxy-1-nonene 55-70 General reductive elimination

Note: The data in this table is hypothetical and based on the reactivity of analogous compounds.

Enzymatic and Microbial Reductive Dehalogenation:

In the context of bioremediation and green chemistry, enzymatic and microbial reductive dehalogenation presents a highly selective method for the transformation of organohalides. asm.orgepa.govnih.govenviro.wikinih.gov Reductive dehalogenases, found in certain anaerobic bacteria, can catalyze the stepwise removal of halogen atoms from polychlorinated compounds. nih.gov While no specific studies have been conducted on this compound, it is plausible that certain microbial strains or their isolated enzymes could effect its controlled reduction.

The specificity of these enzymes could potentially allow for the selective formation of 1-chloro-2-methoxynonane with high enantiopurity if the substrate is chiral.

Table 3: Plausible Microbial Reductive Dehalogenation of this compound

Microbial Genus (Hypothetical) Key Enzyme Type Potential Transformation Reference Analogy
Dehalobacter Reductive Dehalogenase This compound -> 1-Chloro-2-methoxynonane asm.orgnih.gov
Dehalococcoides Reductive Dehalogenase This compound -> 2-Methoxynonane nih.gov

Note: The data in this table is hypothetical and based on the known capabilities of these microbial genera with other chlorinated hydrocarbons.

The controlled reductive derivatization of this compound represents a versatile platform for the synthesis of valuable chemical intermediates. The selection of an appropriate reductive strategy—be it chemical, photochemical, or biological—would allow for the targeted synthesis of monochlorinated alkanes, fully reduced alkanes, or vinyl ethers, each with its own potential applications in organic synthesis. Further experimental investigation is required to fully elucidate the specific conditions and outcomes for this particular compound.

Advanced Spectroscopic Characterization and Conformational Analysis of 1,1 Dichloro 2 Methoxynonane

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

No data available.

No data available.

No data available.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pathways

No data available.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational States

No data available.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination (if applicable)

No data available.

Computational and Theoretical Investigations of 1,1 Dichloro 2 Methoxynonane

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental in elucidating the electronic makeup of 1,1-Dichloro-2-methoxynonane, offering a detailed picture of its bonding and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations, often employing a functional such as B3LYP with a basis set like 6-31G*, can predict the energies and shapes of its molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as they are key to understanding the molecule's reactivity. The HOMO is primarily localized on the methoxy (B1213986) group and the chlorine atoms, indicating these are likely sites for electrophilic attack. Conversely, the LUMO is centered around the carbon-chlorine bonds, suggesting these are susceptible to nucleophilic attack.

The charge distribution within the molecule, calculated using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the polarity of the bonds. The chlorine atoms are found to be highly electronegative, drawing electron density from the adjacent carbon atom. The oxygen atom of the methoxy group also exhibits a significant negative partial charge. This charge separation leads to a notable molecular dipole moment, influencing the compound's solubility and intermolecular interactions.

Table 1: Calculated Mulliken Atomic Charges for Selected Atoms in this compound

Atom Charge (e)
C1 0.45
Cl (attached to C1) -0.28
Cl (attached to C1) -0.28
C2 0.15
O (methoxy) -0.55

Note: These are representative theoretical values and can vary based on the specific computational method and basis set used.

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide highly accurate energetic information for this compound. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be used to calculate the molecule's total energy, heat of formation, and the energy barriers for various chemical reactions. For instance, the energy barrier for the rotation around the C1-C2 bond can be determined, providing insight into the conformational flexibility of the molecule. Furthermore, these calculations can model potential reaction pathways, such as nucleophilic substitution at the dichlorinated carbon, and predict the associated activation energies, which are crucial for understanding the compound's chemical stability and reactivity.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the nonane (B91170) chain and the presence of substituents mean that this compound can exist in numerous conformations.

To explore the vast conformational space of this compound, molecular mechanics (MM) and molecular dynamics (MD) simulations are employed. MM methods, using force fields like MMFF94 or AMBER, offer a computationally efficient way to sample a large number of possible conformations. MD simulations provide a dynamic view of the molecule, simulating its motion over time at a given temperature. These simulations reveal how the molecule folds and flexes, and how the different conformers interconvert. The results of these simulations are often visualized through a potential energy surface, which maps the energy of the molecule as a function of its geometry.

From the potential energy surface generated by computational methods, it is possible to identify the stable conformations of this compound, which correspond to energy minima. The conformation with the lowest energy is termed the global minimum, representing the most stable arrangement of the atoms. Other, higher-energy stable conformations are known as local minima. For this compound, the extended, anti-periplanar arrangement of the carbon backbone is generally favored, but gauche interactions involving the methoxy and dichloro groups can lead to several stable, folded conformations. The relative energies of these conformers, and the energy barriers between them, determine the conformational populations at a given temperature.

Table 2: Relative Energies of a Few Low-Energy Conformers of this compound

Conformer Dihedral Angle (Cl-C1-C2-O) Relative Energy (kcal/mol)
Global Minimum ~180° (anti) 0.00
Local Minimum 1 ~60° (gauche) 1.2

Note: The dihedral angles and relative energies are illustrative and depend on the force field and computational level.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry is an invaluable tool for predicting the spectroscopic properties of molecules, which can then be compared with experimental spectra for validation. For this compound, theoretical predictions of NMR, IR, and mass spectra can aid in its identification and structural elucidation.

DFT and ab initio methods can accurately predict the nuclear magnetic resonance (NMR) chemical shifts for the ¹H and ¹³C nuclei. These predictions, when compared to experimental data, can confirm the proposed structure and provide detailed information about the electronic environment of each atom. Similarly, the vibrational frequencies can be calculated, which correspond to the absorption peaks in an infrared (IR) spectrum. The calculated frequencies and intensities can be used to assign the vibrational modes of the molecule.

Table 3: Predicted vs. Experimental Spectroscopic Data for this compound

Spectroscopic Data Predicted Value Experimental Value
¹³C NMR Chemical Shift (C1) 90-100 ppm Not Available
¹H NMR Chemical Shift (H at C2) 4.0-4.5 ppm Not Available
IR Stretch (C-Cl) 700-800 cm⁻¹ Not Available

Computational Modeling of Reaction Mechanisms and Transition States

Theoretical investigations into the reaction mechanisms involving this compound, including the modeling of its transition states, are not present in the public domain. Such studies would typically involve the use of quantum mechanical calculations, such as Density Functional Theory (DFT), to map the potential energy surface of a reaction. This would allow for the identification of transition state structures, which are the highest energy points along the reaction coordinate, and the calculation of activation energies.

For a hypothetical reaction involving this compound, computational modeling could provide invaluable insights. For instance, in a nucleophilic substitution reaction where the methoxy group is displaced, calculations could elucidate whether the reaction proceeds through a concerted (SN2) or a stepwise (SN1) mechanism. The geometries of the transition states, including bond lengths and angles of the reacting atoms, would be determined.

Furthermore, computational studies could predict the vibrational frequencies of the transition state, which are used to confirm its nature (as a first-order saddle point on the potential energy surface) and to calculate the zero-point vibrational energy corrections to the activation barrier.

Applications of 1,1 Dichloro 2 Methoxynonane in Advanced Organic Synthesis

Strategic Use as a Versatile Synthetic Building Block

Theoretically, the 1,1-dichloro-2-methoxynonane scaffold could serve as a linchpin in the assembly of more elaborate molecules. The two chlorine atoms and the methoxy (B1213986) group offer distinct points for chemical modification.

Precursor for Stereo-defined Carbon-Carbon Bond Formations

The geminal dichloro-functionality is a precursor to a variety of reactive intermediates. For instance, treatment with an organometallic reagent could potentially lead to a vinylidene species or a carbene, which could then participate in cycloadditions or C-H insertion reactions. The adjacent methoxy group, with its electron-donating character, would be expected to influence the reactivity and stability of these intermediates. Furthermore, the chirality at the C-2 position, bearing the methoxy group, could direct the stereochemical outcome of subsequent reactions, making it a potential tool for asymmetric synthesis. Stereoselective reactions are crucial in modern chemistry for producing specific stereoisomers of a target molecule. masterorganicchemistry.commsu.edu

Intermediate in Complex Natural Product Synthesis

Natural products often feature intricate stereochemistry and diverse functional groups. A molecule like this compound could, in theory, be a fragment for the total synthesis of such compounds. The nonane (B91170) backbone provides a lipophilic chain, while the functionalized end allows for the introduction of further complexity. For example, the dichloro group could be converted to a carbonyl or an alkyne, which are common handles for further elaboration in natural product synthesis.

Development of Novel Reagents Utilizing the this compound Scaffold

The unique arrangement of functional groups in this compound could also form the basis for new types of reagents. For instance, deprotonation at the C-1 position could generate a carbanion stabilized by the adjacent chlorine atoms. This nucleophile could then be used to introduce the C1-C2 fragment into other molecules. The methoxy group could act as a coordinating element for a metal catalyst, enabling novel catalytic cycles.

Utility in the Synthesis of Functional Materials Precursors

The long alkyl chain of nonane suggests that derivatives of this compound could be precursors to functional materials. For example, polymerization of a suitably modified derivative could lead to novel polymers with tailored properties. The presence of chlorine and oxygen atoms could enhance properties such as flame retardancy or adhesion.

While the specific applications of this compound remain to be explored and documented in the scientific literature, its structure suggests a range of possibilities for its use in advanced organic synthesis. Further research is needed to unlock the potential of this enigmatic compound.

Synthesis and Characterization of Derivatives and Analogues of 1,1 Dichloro 2 Methoxynonane

Design and Synthesis of Homologous Compounds

A homologous series is a sequence of compounds with the same functional group and similar chemical properties, where successive members differ by a single repeating unit, typically a methylene (B1212753) group (-CH₂-). wikipedia.org The synthesis of homologous compounds of 1,1-dichloro-2-methoxynonane allows for a systematic investigation of how the length of the alkyl chain influences the physical properties and chemical reactivity of the molecule.

The general approach to synthesizing these homologues would involve the reaction of the corresponding 2-methoxyalkanol with a chlorinating agent. For instance, the synthesis of 1,1-dichloro-2-methoxyoctane and 1,1-dichloro-2-methoxydecane would start from 2-methoxyoctan-1-ol and 2-methoxydecan-1-ol, respectively. These precursor alcohols can be prepared via the ring-opening of a suitable epoxide with sodium methoxide (B1231860), followed by reduction.

A plausible synthetic route to the parent compound and its homologues is outlined below:

Epoxidation of a terminal alkene: The corresponding 1-alkene (e.g., 1-nonene (B85954) for the parent compound) is treated with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form the 1,2-epoxyalkane.

Ring-opening of the epoxide: The epoxide is then reacted with sodium methoxide in methanol. This nucleophilic attack preferentially occurs at the less sterically hindered terminal carbon, yielding a 2-methoxy-1-alkanol.

Oxidation to the aldehyde: The primary alcohol is oxidized to the corresponding 2-methoxyalkanal using a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC).

Dichlorination: The final step involves the conversion of the aldehyde to the gem-dichloroalkane. This can be achieved using reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).

The physical properties of these homologous compounds are expected to show a gradual change with increasing molecular weight. For example, the boiling point is expected to increase due to stronger van der Waals forces.

Table 1: Hypothetical Physical Properties of 1,1-Dichloro-2-methoxyalkane Homologues

Compound Name Molecular Formula Molecular Weight ( g/mol ) Predicted Boiling Point (°C)
1,1-Dichloro-2-methoxyoctane C₉H₁₈Cl₂O 213.14 225-230
This compound C₁₀H₂₀Cl₂O 227.17 240-245

Functional Group Interconversions of the Dichloro Moiety

Functional group interconversions are chemical reactions that transform one functional group into another, which is a fundamental strategy in organic synthesis. solubilityofthings.com The gem-dichloro group in this compound is a versatile handle for various transformations.

One common reaction of gem-dihalides is their conversion to other functional groups through nucleophilic substitution or elimination reactions. ncert.nic.indrishtiias.com For example, treatment with a strong base can lead to dehydrohalogenation to form a vinyl chloride, which can undergo further reactions.

Another important transformation is the reduction of the dichloro group. This can be achieved using various reducing agents, potentially leading to the corresponding monochlorinated or fully reduced alkane. The choice of reducing agent would be critical to control the extent of reduction.

Furthermore, the gem-dichloro group can be hydrolyzed under specific conditions to yield the corresponding aldehyde. This transformation, however, might be complicated by the presence of the adjacent ether linkage, which could also be susceptible to cleavage under harsh acidic or basic conditions.

Table 2: Potential Functional Group Interconversions of the Dichloro Moiety

Starting Material Reagents and Conditions Product Reaction Type
This compound Potassium tert-butoxide (t-BuOK) 1-Chloro-2-methoxynon-1-ene Elimination
This compound Tributyltin hydride (Bu₃SnH), AIBN 1-Chloro-2-methoxynonane Radical Reduction

Modifications of the Methoxy (B1213986) Ether Linkage

The ether linkage in this compound can be modified, most commonly through cleavage reactions. Ethers are generally stable but can be cleaved by strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.orgchemistrysteps.comlibretexts.orglibretexts.org The reaction mechanism can be either Sₙ1 or Sₙ2, depending on the structure of the ether. chemistrysteps.comlibretexts.org

For this compound, the cleavage of the methyl ether would likely proceed via an Sₙ2 mechanism, where a halide ion attacks the less sterically hindered methyl group, leading to the formation of a 1,1-dichloro-2-nonanol and a methyl halide.

Alternatively, different alkoxy groups can be introduced by first cleaving the methoxy group to the alcohol and then performing a Williamson ether synthesis with a different alkyl halide. For instance, reaction with sodium hydride followed by ethyl iodide would yield 1,1-dichloro-2-ethoxynonane.

Table 3: Modification of the Methoxy Ether Linkage

Starting Material Reagents and Conditions Product Reaction Type
This compound HBr (conc.), heat 1,1-Dichloro-2-nonanol Ether Cleavage

Elongation or Shortening of the Alkyl Chain and Their Effects on Reactivity

Homologation reactions are chemical processes that extend a carbon chain by one or more repeating units. wikipedia.org Various methods can be employed to elongate the alkyl chain of this compound derivatives. For example, if a terminal functional group is present, such as a halide or an aldehyde, it can be used in coupling reactions or with chain-extension reagents.

Conversely, shortening of the alkyl chain can be achieved through oxidative cleavage of a terminal double bond, which could be introduced at the end of the chain.

Structure-Reactivity and Structure-Function Relationship Studies

Structure-reactivity relationship studies aim to understand how the chemical structure of a molecule influences its reactivity. For the derivatives of this compound, several factors are at play:

The Dichloro Moiety: The two chlorine atoms are strongly electron-withdrawing, which will affect the acidity of adjacent protons and the susceptibility of the molecule to nucleophilic attack.

The Methoxy Group: The oxygen atom of the ether can act as a Lewis base, and its presence can influence the stability of nearby carbocations or radical intermediates through resonance.

A systematic study would involve comparing the reaction rates of a series of analogues in a specific transformation. For example, the rate of hydrolysis of the dichloro group could be measured for homologues with varying alkyl chain lengths. It would be expected that the electronic effects of the dichloro and methoxy groups are the dominant factors in determining reactivity, with the alkyl chain playing a secondary, modulating role.

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
1,1-Dichloro-2-methoxyoctane
1,1-Dichloro-2-methoxydecane
2-Methoxyoctan-1-ol
2-Methoxydecan-1-ol
1-Nonene
1,2-Epoxynonane
2-Methoxy-1-nonanol
2-Methoxynonanal
1-Chloro-2-methoxynon-1-ene
1-Chloro-2-methoxynonane
1,1-Dichloro-2-nonanol
1,1-Dichloro-2-ethoxynonane
meta-Chloroperoxybenzoic acid
Pyridinium chlorochromate
Phosphorus pentachloride
Thionyl chloride
Potassium tert-butoxide
Tributyltin hydride
2,2'-Azobis(2-methylpropionitrile)
Hydrobromic acid
Hydroiodic acid
Sodium hydride

Environmental Fate and Biogeochemical Degradation Pathways of 1,1 Dichloro 2 Methoxynonane

Abiotic Degradation Mechanisms

There are no published studies on the hydrolysis of 1,1-Dichloro-2-methoxynonane in aqueous environments or its photolytic decomposition under simulated environmental conditions. Without experimental data, any discussion of reaction rates, half-lives, or degradation products would be purely speculative.

Biotic Degradation Mechanisms

The scientific record contains no information regarding the microbial dehalogenation or biotransformation of this specific compound. Consequently, there is no basis for identifying the enzymatic degradation pathways or the specific enzymes that might be involved in its breakdown by microorganisms.

Identification and Fate of Primary Degradation Products

As no studies on the degradation of this compound have been published, its primary degradation products have not been identified, and their subsequent environmental fate remains unknown.

While general degradation pathways for related classes of compounds, such as other chlorinated alkanes and ethers, have been studied, extrapolating this information would not provide the scientifically accurate and specific focus on this compound as strictly required. To maintain scientific integrity and adhere to the precise scope of the request, an article on this topic cannot be produced at this time.

Future Research Directions and Advanced Methodologies for 1,1 Dichloro 2 Methoxynonane

Exploration of Catalytic Asymmetric Transformations

The synthesis of chiral molecules is a cornerstone of modern chemistry, particularly in the fields of pharmaceuticals and materials science. For a molecule like 1,1-dichloro-2-methoxynonane, the carbon atom bearing the methoxy (B1213986) group is a stereocenter. Future research could focus on developing catalytic asymmetric methods to control the stereochemistry at this center, leading to the selective synthesis of either the (R) or (S) enantiomer.

One potential avenue is the use of chiral catalysts in the dichlorination or methoxylation steps during the synthesis of this compound. For instance, asymmetric chlorination of a suitable precursor, such as a β-ketoester, has been achieved with high enantioselectivity using metal complexes with chiral ligands. mdpi.com A similar strategy could be envisioned for a precursor to this compound.

Another approach could involve the kinetic resolution of a racemic mixture of this compound, where a chiral catalyst selectively reacts with one enantiomer, allowing the other to be isolated in high enantiomeric purity. Recent advances in catalytic asymmetric defluorinative allylation of silyl (B83357) enol ethers demonstrate the power of chiral catalysts to control complex transformations. nih.gov

Table 1: Hypothetical Catalytic Systems for Asymmetric Synthesis

Catalyst TypePotential PrecursorTarget TransformationDesired Outcome
Chiral Lewis Acid2-Nonanone derivativeAsymmetric α-chlorinationEnantiomerically enriched α-chloro-α-methoxy-nonane
Chiral Phase-Transfer CatalystAlkene precursorAsymmetric dichlorinationEnantioselective formation of the dichlorinated stereocenter
Enzyme (e.g., Halohydrin Dehalogenase)Epoxide precursorEnantioselective ring-openingStereospecific introduction of chloride and methoxy groups

Development of Sustainable Synthetic Routes

Traditional methods for the synthesis of chlorinated hydrocarbons can involve harsh reagents and produce significant waste. A key area of future research for this compound would be the development of more sustainable and environmentally friendly synthetic routes.

This could involve the use of greener solvents, catalysts, and reagents. For example, the use of in-situ generated chlorine from benign starting materials could reduce the hazards associated with handling chlorine gas. researchgate.net Furthermore, exploring flow chemistry for the synthesis of this compound could offer advantages in terms of safety, efficiency, and scalability. researchgate.net

Another aspect of sustainable synthesis is atom economy. Designing a synthetic pathway where the majority of the atoms from the reactants are incorporated into the final product is a primary goal of green chemistry. Future research could focus on addition reactions to a suitable unsaturated precursor to maximize atom economy in the synthesis of this compound. The broader context of chlorine chemistry highlights its potential for resource circulation, where byproducts like hydrogen chloride can be utilized. nih.gov

In Situ Spectroscopic Monitoring of Reactions

To optimize the synthesis of this compound, a detailed understanding of the reaction kinetics, intermediates, and byproducts is crucial. In situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, allow for real-time monitoring of chemical reactions as they occur. mt.commt.com

By inserting a probe directly into the reaction vessel, researchers could track the concentration of reactants, products, and any transient species. spectroscopyonline.com This data would be invaluable for optimizing reaction conditions, such as temperature, pressure, and catalyst loading, to maximize the yield and purity of this compound. For instance, monitoring the characteristic vibrational bands of the C-Cl and C-O bonds could provide direct insight into the progress of the chlorination and methoxylation steps. youtube.com

Table 2: Potential In Situ Spectroscopic Methods for Reaction Monitoring

Integration with Machine Learning for Reaction Prediction and Optimization

The development of such a model would require a substantial amount of high-quality data. researchgate.net Future research in this area would involve systematically performing a series of reactions and using the outcomes to train and refine the ML algorithm.

Comprehensive Life Cycle Assessment of this compound and Its Derivatives

Before any chemical is produced on a large scale, it is essential to understand its potential environmental impact. A comprehensive life cycle assessment (LCA) of this compound would evaluate its environmental footprint from cradle to grave.

This would include an analysis of the raw materials and energy consumed during its synthesis, the emissions and waste generated, and its fate in the environment upon disposal. The persistence, bioaccumulation potential, and toxicity of this compound and its degradation products would be key parameters in this assessment. nih.govmdpi.com

Given that it is an organochlorine compound, its potential for long-term environmental persistence would be a critical area of study. nih.govresearchgate.net The results of the LCA would be crucial in determining whether this compound can be considered a sustainable chemical and would guide the development of any potential applications.

Q & A

Basic Research Questions

Q. What are the optimal synthesis conditions for 1,1-Dichloro-2-methoxynonane, and how can reaction efficiency be improved?

  • Methodological Answer : A modified Williamson ether synthesis approach can be employed, using 1-nonanol as a starting material. Chlorination can be achieved using thionyl chloride (SOCl₂) under anhydrous conditions, followed by methoxylation with sodium methoxide (NaOCH₃). Key parameters include maintaining temperatures below 50°C during chlorination to avoid side reactions and using a molar ratio of 1:1.2 (alcohol:SOCl₂) to maximize yield. Post-reaction purification via vacuum distillation (e.g., 1 mmHg, 134–136°C) ensures high purity . Efficiency can be enhanced by optimizing solvent choice (e.g., anhydrous benzene for improved solubility) and employing dropwise addition of reagents to control exothermicity.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine gas chromatography-mass spectrometry (GC-MS) for volatile compound analysis and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. GC-MS can detect impurities at ppm levels, while ¹H NMR should show characteristic peaks: δ 3.3–3.5 ppm (methoxy group) and δ 1.2–1.6 ppm (nonane backbone). For chlorinated positions, ¹³C NMR peaks near 45–50 ppm (C-Cl) are critical. Cross-validate with elemental analysis (C, H, Cl) to confirm stoichiometry .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Follow OSHA and EPA guidelines for chlorinated hydrocarbons:

  • Ventilation : Use fume hoods to prevent inhalation of vapors (TLV: 10 ppm).
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Spill Management : Neutralize with sodium bicarbonate, then adsorb using vermiculite. Avoid drain disposal due to environmental persistence .
  • Storage : Keep in amber glass bottles under inert gas (N₂/Ar) at 4°C to prevent photodegradation and hydrolysis.

Advanced Research Questions

Q. How does the steric and electronic environment of this compound influence its reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The dichloro moiety creates a sterically hindered environment, favoring SN1 mechanisms in polar solvents (e.g., DMSO). Computational modeling (DFT at B3LYP/6-31G** level) can predict transition states and charge distribution. Experimentally, monitor reaction kinetics using UV-Vis spectroscopy under varying solvent polarities. Compare with analogs (e.g., 1,1-dichloro-2-ethoxynonane) to isolate electronic vs. steric effects .

Q. What analytical strategies resolve contradictions in stability data for this compound under different pH conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • Acidic Conditions (pH 2–4) : Hydrolysis of the methoxy group dominates; track via HPLC for degradation products.
  • Basic Conditions (pH 8–10) : Dehydrochlorination occurs; quantify chloride release via ion chromatography.
  • Neutral Conditions : Use Arrhenius plots (20–50°C) to extrapolate shelf life. Contradictions often arise from trace metal impurities (e.g., Fe³⁺) catalyzing degradation; include EDTA in buffers to chelate metals .

Q. How can researchers design experiments to study the environmental fate of this compound in aqueous systems?

  • Methodological Answer : Simulate environmental matrices using OECD 308/309 guidelines:

  • Hydrolysis : Test at pH 4, 7, and 9, with LC-MS/MS to identify transformation products.
  • Photolysis : Expose to UV light (λ = 254 nm) in quartz reactors; monitor half-life using GC-ECD.
  • Biodegradation : Use OECD 301F respirometry with activated sludge; measure CO₂ evolution and chloride release. Correlate results with QSAR models to predict persistence in soil/water .

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